Einecs 254-209-9

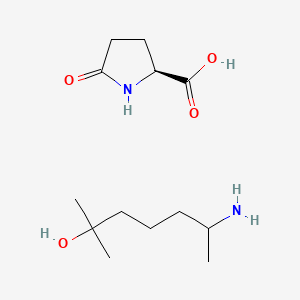

Description

Structure

2D Structure

Properties

CAS No. |

38951-08-5 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

6-amino-2-methylheptan-2-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H19NO.C5H7NO3/c1-7(9)5-4-6-8(2,3)10;7-4-2-1-3(6-4)5(8)9/h7,10H,4-6,9H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

PJVIBXYXAYCWIJ-HVDRVSQOSA-N |

Isomeric SMILES |

CC(CCCC(C)(C)O)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(CCCC(C)(C)O)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Einecs 254 209 9

Retrosynthetic Analysis and Strategic Design for Einecs 254-209-9

A retrosynthetic analysis of N-(4-bromobutyl)-2,2-diphenylacetonitrile logically disconnects the molecule at the most synthetically accessible bond. The key strategic bond for disconnection is the carbon-nitrogen (C-N) bond, formed via an alkylation reaction. This leads to two primary synthons: the diphenylacetonitrile (B117805) anion and a 4-bromobutyl cation equivalent.

This disconnection strategy suggests a straightforward synthetic route involving the deprotonation of diphenylacetonitrile to form a nucleophilic carbanion, followed by its reaction with a suitable electrophile containing the four-carbon bromo-functionalized chain.

The primary precursors identified through this analysis are:

Diphenylacetonitrile : This provides the core structure.

1,4-Dihalobutane (e.g., 1,4-dibromobutane) : This acts as the electrophilic source of the bromobutyl chain. Using a dihalogenated alkane is a common strategy, where one halogen serves as the leaving group for the alkylation and the other remains in the final product.

This approach is strategically sound as diphenylacetonitrile is readily available and its alpha-proton is sufficiently acidic (pKa ≈ 16-18 in DMSO) to be removed by a variety of bases.

Classical and Modern Synthetic Approaches to this compound

The synthesis of N-(4-bromobutyl)-2,2-diphenylacetonitrile is typically achieved through the alkylation of the diphenylacetonitrile carbanion.

Classical Approach: Phase-Transfer Catalyzed Alkylation

A well-documented classical method involves the N-alkylation of diphenylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions. google.com This method is advantageous as it avoids the need for strictly anhydrous solvents and highly reactive, hazardous bases like sodium amide or metal hydrides.

A representative procedure involves the reaction of diphenylacetonitrile with an excess of a dihaloalkane, such as 1,4-dibromobutane (B41627) (referred to as ethylene (B1197577) dibromide in some patents, likely a general term for a dibromoalkane), in the presence of a strong aqueous alkaline solution (e.g., 60% sodium hydroxide). google.com A phase-transfer catalyst is crucial for transporting the hydroxide (B78521) ions into the organic phase to deprotonate the diphenylacetonitrile and for carrying the resulting carbanion to the organic electrophile. The reaction is typically heated to drive it to completion. google.com

| Parameter | Condition |

| Nucleophile | Diphenylacetonitrile |

| Electrophile | 1,4-Dibromobutane (or similar) |

| Base | Concentrated Sodium Hydroxide (NaOH) Solution |

| Catalyst | Benzalkonium bromide (a quaternary ammonium (B1175870) salt) |

| Temperature | 90-98 °C |

| Reaction Time | 4-6 hours |

Modern Synthetic Approaches: "Borrowing Hydrogen" Catalysis

More contemporary synthetic strategies aim to improve the sustainability and efficiency of C-N bond formation. One such advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This approach allows for the alkylation of acidic C-H compounds, like nitriles, using alcohols as the alkylating agents, with water being the only byproduct. nih.gov

While a specific application for the synthesis of this compound using this method is not prominently documented, the general transformation would proceed as follows:

A transition-metal catalyst (e.g., based on Manganese, Cobalt, Ruthenium, or Iridium) temporarily oxidizes the primary alcohol (4-bromo-1-butanol) to the corresponding aldehyde. nih.govresearchgate.net

The aldehyde undergoes a condensation reaction with the diphenylacetonitrile carbanion.

The resulting unsaturated intermediate is then hydrogenated by the same catalyst, which returns the hydrogen it "borrowed" in the initial step.

This modern approach offers significant green chemistry advantages over classical methods by avoiding the use of alkyl halides and generating less waste.

Catalytic Systems in the Synthesis and Derivatization of this compound

Catalysis is central to the efficient synthesis of N-(4-bromobutyl)-2,2-diphenylacetonitrile. The choice of catalyst depends on the synthetic approach employed.

Phase-Transfer Catalysis (PTC)

For the classical alkylation route, phase-transfer catalysts are essential. crdeepjournal.org These catalysts are typically quaternary ammonium or phosphonium (B103445) salts that facilitate the transfer of ions (like hydroxide or the diphenylacetonitrile carbanion) from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.orgacsgcipr.org This overcomes the mutual insolubility of the reactants.

The mechanism involves the formation of an ion pair between the catalyst's cation (Q+) and the hydroxide anion (OH-). This ion pair moves into the organic phase, where the hydroxide deprotonates the diphenylacetonitrile (DPAN). The resulting DPAN carbanion then forms an ion pair with the catalyst's cation, which can then react with the alkyl halide.

Common phase-transfer catalysts for such alkylations include: crdeepjournal.orgresearchgate.netnih.gov

| Catalyst Type | Examples | Key Features |

| Quaternary Ammonium Salts | Benzalkonium bromide google.com, Tetrabutylammonium bromide (TBAB), Methyltributylammonium chloride (MTBAC) | Highly effective, commercially available, and widely used in industrial processes. |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Often exhibit higher thermal stability compared to ammonium salts. |

| Crown Ethers | 18-Crown-6 | Effective at solvating alkali metal cations (like K+ if using KOH), enhancing the basicity of the anion. |

Transition-Metal Catalysis

For modern, greener synthetic routes, transition-metal catalysts are employed. Homogeneous catalysts based on non-precious metals like manganese and cobalt have been developed for the α-alkylation of nitriles with alcohols. nih.govresearchgate.net These systems are valued for their high atom economy and reduced environmental impact. researchgate.net The catalyst plays a multifunctional role, facilitating the dehydrogenation of the alcohol, the C-C bond formation, and the subsequent hydrogenation step. nih.gov

Application of Green Chemistry Principles in this compound Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry principles highlights areas for improvement.

The classical phase-transfer catalysis method, while an improvement over older techniques using stoichiometric amounts of hazardous bases in anhydrous solvents, still has drawbacks:

Use of Hazardous Substances : Concentrated caustic soda is corrosive, and halogenated hydrocarbons can be environmentally persistent.

Modern catalytic methods align more closely with green chemistry principles:

Safer Reagents : The substitution of alkyl halides with alcohols reduces toxicity and environmental hazards. nih.gov

Waste Prevention : The "borrowing hydrogen" methodology ideally produces only water as a byproduct, representing a significant improvement in atom economy and waste reduction. nih.govresearchgate.net

Catalysis : The use of efficient, recyclable catalysts (especially heterogeneous catalysts) is a core principle of green chemistry, minimizing waste compared to stoichiometric reagents. rsc.org

The application of PTC itself can be considered a green technique as it can reduce the need for volatile and hazardous organic solvents and allows for the use of water. acsgcipr.org

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

The topic of stereoselective synthesis and chiral resolution is not applicable to the compound N-(4-bromobutyl)-2,2-diphenylacetonitrile. The central carbon atom, to which the cyano group and the bromobutyl chain are attached, is also bonded to two identical phenyl groups.

A carbon atom must be bonded to four different substituent groups to be a chiral center. Since this carbon is bonded to two identical phenyl groups, it is achiral. Consequently, the molecule does not exist as enantiomers or diastereomers, and there are no stereoisomers to be selectively synthesized or resolved. Therefore, methods of asymmetric synthesis or chiral chromatography are not relevant for this specific chemical compound.

Mechanistic Investigations of Reactions Involving Einecs 254 209 9

Reaction Kinetics and Thermodynamic Studies of 5-Oxo-L-proline Pathways

5-Oxo-L-proline + ATP + 2 H₂O → L-Glutamate + ADP + Pᵢ

This reaction is coupled with the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pᵢ), indicating that the decyclization of 5-Oxo-L-proline is an endergonic process requiring energy input. The equilibrium of this reaction strongly favors the formation of L-glutamate. nih.gov

Kinetic studies of 5-oxoprolinase have revealed important aspects of its catalytic mechanism. The enzyme requires the presence of both Mg²⁺ (or Mn²⁺) and K⁺ (or NH₄⁺) ions for its activity. In some organisms, such as Pseudomonas putida, the enzyme is composed of two protein components (Component A and Component B). Component A exhibits a 5-oxo-L-proline-dependent ATPase activity, meaning it can hydrolyze ATP in the presence of 5-oxo-L-proline without its conversion to glutamate. Component B is necessary for the coupling of ATP hydrolysis to the ring-opening of 5-oxo-L-proline.

Interactive Data Table: Kinetic Parameters of 5-Oxoprolinase

| Parameter | Value | Organism | Conditions |

| ¹⁸O Exchange Rate / Overall Reaction Rate | 0.28 | Pseudomonas putida | - |

| ¹⁸O Exchange Rate / Overall Reaction Rate | 0.14 | Rat Kidney | - |

Elucidation of Reaction Mechanisms for Transformations of 5-Oxo-L-proline

The mechanism of the 5-oxoprolinase-catalyzed reaction has been elucidated through a combination of kinetic, isotopic labeling, and structural studies. The reaction proceeds through a multi-step mechanism involving the activation of the amide bond of 5-Oxo-L-proline by phosphorylation.

The proposed mechanism involves the following key steps:

Binding of 5-Oxo-L-proline and ATP to the active site of the enzyme.

Phosphorylation of the carbonyl oxygen of 5-Oxo-L-proline by ATP, forming a phosphorylated intermediate.

Nucleophilic attack of a water molecule on the carbonyl carbon of the phosphorylated intermediate, leading to the formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, resulting in the cleavage of the amide bond and the formation of L-glutamate.

Release of L-glutamate, ADP, and inorganic phosphate from the enzyme.

This mechanism is supported by the observation that the reaction is dependent on ATP and that a phosphorylated intermediate is formed.

Identification and Characterization of Intermediates and Transition States in 5-Oxo-L-proline Chemistry

A key intermediate in the 5-oxoprolinase reaction is a phosphorylated derivative of 5-Oxo-L-proline. Isotope trapping experiments have successfully demonstrated the formation of an activated 5-oxo-L-proline intermediate, which requires ATP and the A component of the bacterial enzyme. nih.gov This intermediate is reducible by potassium borohydride (B1222165) to proline, providing further evidence for its structure. nih.gov

Further isotopic studies using ¹⁸O have provided strong evidence for the formation of a phosphorylated tetrahedral intermediate. nih.govresearchgate.net When the reaction is carried out in H₂¹⁸O, one atom of ¹⁸O is incorporated into the γ-carboxyl group of the L-glutamate product and one atom into the inorganic phosphate. nih.govresearchgate.net This finding is consistent with the formation of a tetrahedral intermediate that is subsequently phosphorylated.

Interactive Data Table: Key Intermediates in the 5-Oxoprolinase Reaction

| Intermediate | Method of Identification | Key Features |

| Phosphorylated 5-Oxo-L-proline | Isotope Trapping, Reduction with KBH₄ | Activated form of the substrate; reducible to proline. nih.gov |

| Phosphorylated Tetrahedral Intermediate | ¹⁸O Labeling Studies | Formed by nucleophilic attack of water on the phosphorylated intermediate. nih.govresearchgate.net |

Application of Spectroscopic and Computational Techniques for Mechanistic Understanding of 5-Oxo-L-proline

While specific computational studies on the 5-oxoprolinase reaction were not prominently found in the searched literature, computational chemistry is a powerful tool for modeling enzyme mechanisms. Such studies could, in principle, be used to calculate the energies of intermediates and transition states, map the reaction pathway, and provide a more detailed understanding of the catalytic process at the atomic level.

Regarding 6-amino-2-methyl-2-heptanol, its synthesis can be achieved through methods such as the Grignard reaction. However, detailed mechanistic investigations of its reactions are not as extensively reported as those for 5-Oxo-L-proline.

Environmental Fate and Transport of Einecs 254 209 9

Environmental Compartmentalization and Distribution of Einecs 254-209-9

Once released into the environment, typically through wastewater effluent and recreational activities, 2-ethylhexyl salicylate (B1505791) partitions into different environmental media. nih.gov Its distribution is governed by its physicochemical properties, such as water solubility and hydrophobicity. As a lipophilic compound, it has a tendency to associate with solid particles rather than remaining dissolved in the water column. nih.gov

The compound has been detected in wastewater, surface waters, and sediments. nih.gov Its presence in aquatic organisms also indicates a potential for bioaccumulation. nih.gov Modeling and field studies have estimated the organic carbon-water (B12546825) partition coefficient (Koc), a key indicator of a chemical's tendency to adsorb to soil and sediment. A higher Koc value suggests greater sorption to organic matter in soil and sediment, reducing its mobility in water.

| Parameter | Value | Implication for Distribution |

|---|---|---|

| log Koc (estimated) | 3.933 | Indicates a strong tendency to adsorb to organic matter in soil and sediment. nih.gov |

| pKa | 8.13 | Exists as both neutral molecules and anions at environmentally relevant pH values, affecting its form and interaction with environmental matrices. nih.gov |

| Octanol/Water Partition Coefficient (logP) | 3.765 | Suggests a high potential for partitioning into fatty tissues of organisms (bioaccumulation). chemeo.com |

Transport and Mobility Mechanisms of this compound in Diverse Environmental Matrices

The transport and mobility of 2-ethylhexyl salicylate are primarily dictated by its strong tendency to sorb to solid phases. nih.gov Due to its hydrophobicity, its movement in aquatic systems is often associated with particulate matter. nih.gov In soil, mobility is generally low. Chemicals with high Koc values are less likely to leach through the soil profile into groundwater. oregonstate.edu Instead, they tend to remain in the upper soil layers, where they can be subjected to degradation processes or be transported via soil erosion.

In aquatic environments, while the dissolved fraction can be transported by water currents, a significant portion is expected to be associated with suspended solids and eventually settle into the sediment, which acts as a sink. nih.gov

Abiotic Transformation Pathways of this compound

Abiotic transformation involves the degradation of a chemical without the involvement of living organisms, primarily through processes like photolysis and hydrolysis.

2-ethylhexyl salicylate is designed as a UV absorber and is relatively stable in sunlight, a necessary property for its function in sunscreens. nih.govwikipedia.org Studies have shown that it does not produce reactive oxygen species upon exposure to sunlight. wikipedia.org Research into its excited triplet states, which are involved in photochemical reactions, provides insight into its photostability. The quantum yield of singlet oxygen production, a measure of the potential to generate reactive oxygen species, has been determined to be low. rsc.org This inherent photostability suggests that direct photolysis in the environment is not a major degradation pathway. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Triplet State (T1) Lifetime (in ethanol) | Determined through triplet-triplet absorption measurements. | rsc.org |

| Singlet Oxygen Production Quantum Yield | Determined to be low, indicating low potential for indirect photolysis. | rsc.org |

| Reactive Oxygen Species (ROS) Production | Does not produce ROS when exposed to sunlight. | wikipedia.org |

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For organic UV filters like 2-ethylhexyl salicylate, rapid hydrolysis is considered unlikely, as stability in aqueous formulations is a requirement for their commercial use. nih.gov The ester linkage in 2-ethylhexyl salicylate could theoretically be susceptible to hydrolysis, breaking the compound down into salicylic (B10762653) acid and 2-ethylhexanol. actasdermo.org However, under typical environmental pH and temperature conditions, this process is not considered a significant degradation route. nih.gov

Biotic Transformation Pathways of this compound, Including Microbial Degradation

Biotic transformation is a primary pathway for the environmental degradation of 2-ethylhexyl salicylate. Studies have demonstrated that it is susceptible to breakdown by microorganisms. It has been shown to degrade in wastewater treatment plant (WWTP) sludge microcosms. nih.gov

Specific research has identified microbial consortia capable of degrading 2-ethylhexyl salicylate by 60–80% after 12 days of incubation. nih.gov Furthermore, enzymes from the spent mushroom compost of Pleurotus djamor have shown the ability to remove the compound, breaking it down into various intermediates. researchgate.net The initial step in its microbial degradation often involves the hydrolysis of the ester bond, yielding salicylic acid and 2-ethylhexanol. These intermediates can then be further broken down by microbial communities. biorxiv.orgmdpi.commdpi.com

| Organism/System | Finding | Identified Intermediates |

|---|---|---|

| Synthetic Microbial Consortium (27 bacterial strains) | 60-80% degradation after 12 days. nih.gov | Not specified. |

| WWTP Sludge Microcosms | Demonstrated degradation. nih.gov | Not specified. |

| Pleurotus djamor (fungus) enzyme extracts | Effective in removing the parent compound. researchgate.net | 2-ethylhexanol, Salicylic acid, and other unidentified intermediates. researchgate.net |

Environmental Persistence and Half-Life Studies for this compound

Environmental persistence refers to the length of time a compound remains in the environment. It is often measured by its half-life (the time it takes for 50% of the substance to degrade). orst.edu Based on OECD standard tests, 2-ethylhexyl salicylate is considered to be readily biodegradable. mdpi.com

Predictive Modeling of Environmental Dynamics and Exposure Scenarios for this compound

Predictive modeling plays a crucial role in understanding the potential environmental behavior and distribution of chemical substances. For 2,3,5,6-tetrachloropyridine (B1294921) (this compound), various modeling approaches, including multimedia equilibrium partitioning models and quantitative structure-activity relationship (QSAR) estimations, are utilized to forecast its environmental dynamics and potential exposure pathways. These models integrate the compound's physicochemical properties to estimate its fate and transport across different environmental compartments.

One of the key modeling approaches applied to 2,3,5,6-tetrachloropyridine is the multi-media equilibrium partitioning model, such as the one developed by Mackay and Paterson. This type of model divides the environment into distinct, interconnected compartments—air, water, soil, sediment, suspended aquatic matter, and biota—and calculates the likely distribution of the chemical among them based on its intrinsic properties. The fundamental inputs for these models are the substance's physical and chemical characteristics, which dictate its movement and persistence.

In aquatic systems, predictive models estimate volatilization half-lives of 4 hours for a model river and 6 days for a model lake. However, these models also account for competing processes like adsorption to suspended solids and sediment, which can significantly alter the compound's fate. When adsorption is factored into a model pond scenario, the estimated half-life for removal from the water column is extended to 2.7 years, highlighting the importance of considering sediment interactions in exposure scenarios.

The following interactive table summarizes the key physicochemical properties of 2,3,5,6-tetrachloropyridine used as inputs for these predictive environmental models.

| Property | Value | Implication for Modeling |

|---|---|---|

| Vapor Pressure | 6.1 x 10⁻³ mm Hg at 25°C | Indicates a tendency to exist in the vapor phase, supporting atmospheric transport models. |

| Henry's Law Constant | 8.5 x 10⁻³ atm-m³/mole | Predicts volatilization from moist soil and water surfaces will be an important fate process. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~3.13 - 3.18 (Koc ~1500) | Suggests low mobility in soil, with a tendency to adsorb to soil organic matter. |

| Log Kow (Octanol-Water Partitioning Coefficient) | 3.32 - 3.63 | Used to estimate the soil adsorption coefficient (Koc) and bioconcentration factor (BCF). |

| Water Solubility | 22.6 - 30.2 mg/L | Relatively low solubility influences its partitioning between water and other environmental media. |

| Estimated Bioconcentration Factor (BCF) | 70 | Suggests a moderate potential for bioconcentration in aquatic organisms. |

Based on the outputs of these models, exposure scenarios for 2,3,5,6-tetrachloropyridine can be constructed. Given its use as a chemical intermediate in controlled industrial settings, environmental release is considered to be very low. Predictive models support this by showing that even if released, the compound's properties would lead to specific distribution patterns.

The primary exposure scenario for the general environment, although unlikely due to stringent manufacturing controls, would involve atmospheric transport following volatilization. The compound is expected to partition predominantly to the air and soil compartments. The multi-media equilibrium partitioning model estimated that less than 2% of the substance would be found in water, suspended aquatic matter, or biota, with the majority distributed between air and soil.

For occupational settings, exposure scenarios are focused on inhalation of vapor or dust and dermal contact. While environmental models are not the primary tool for assessing workplace exposure, their predictions regarding the compound's volatility are relevant for industrial hygiene considerations.

The following table presents a summary of the predicted environmental distribution and fate based on modeling studies.

| Environmental Compartment | Predicted Behavior and Fate | Governing Parameters |

|---|---|---|

| Air | Primary transport compartment. Degraded by photolysis and reaction with hydroxyl radicals. | Vapor Pressure, Henry's Law Constant |

| Water | Subject to volatilization and adsorption to sediment. Direct photolysis half-life of ~1 year. | Henry's Law Constant, Koc, Water Solubility |

| Soil | Expected to have low mobility and adsorb to organic matter. Volatilization from moist surfaces is possible. | Koc, Vapor Pressure |

| Sediment | Acts as a sink due to adsorption from the water column. | Koc |

| Biota | Moderate potential for bioconcentration. | BCF, Log Kow |

Advanced Analytical Methodologies for Einecs 254 209 9 Research

Chromatographic Separation Techniques for Unequivocal 4-Androstene-3,6,17-trione Analysis

Chromatography is the cornerstone of analyzing 4-Androstene-3,6,17-trione, providing the necessary separation from endogenous steroids and other interfering substances. Both gas and liquid chromatography are routinely utilized, often coupled with mass spectrometry for definitive detection.

Gas Chromatography (GC) Applications in 4-Androstene-3,6,17-trione Research

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for the analysis of 4-Androstene-3,6,17-trione, particularly in the context of doping control. nih.gov Due to the low volatility of steroids, chemical derivatization is a mandatory step to improve their thermal stability and chromatographic behavior.

Research has demonstrated that trimethylsilylation is a common derivatization strategy. However, standard methods using reagents like MSTFA/NH4I/ethanethiol can cause a loss of stereochemical integrity at the C6 position due to 3,5-dienol formation. dshs-koeln.de To preserve this crucial structural information, a derivatization mixture of MSTFA, potassium acetate, and imidazole (B134444) is employed, which results in the formation of stable 2,4-dienol-TMS-derivatives. dshs-koeln.de

Following derivatization, analysis is typically performed using a high-efficiency capillary column. Detection is often carried out in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov Studies have established limits of detection (LOD) in the range of 5 to 10 ng/mL in urine samples, which is adequate for detecting misuse. nih.govresearchgate.net The analysis also targets key metabolites, such as 6α-hydroxyandrostenedione and 6α-hydroxytestosterone, which serve as crucial biomarkers. dshs-koeln.de

| Compound | Derivatization | Diagnostic Ions (m/z) | LOD (in urine) |

|---|---|---|---|

| 4-Androstene-3,6,17-trione | TMS-enol-TMS-ether | 516, 501, 411 | ~5 ng/mL |

| 6α-hydroxyandrostenedione | TMS-enol-TMS-ether | 518, 503, 319 | ~10 ng/mL |

| 6α-hydroxytestosterone | TMS-enol-TMS-ether | 520, 505, 319 | ~5 ng/mL |

Mass Spectrometry (MS) for Comprehensive Characterization and Quantification of 4-Androstene-3,6,17-trione

Mass spectrometry is indispensable for the analysis of 4-Androstene-3,6,17-trione, providing molecular weight information, structural details, and the high sensitivity required for trace-level detection in biological samples.

High-Resolution Mass Spectrometry for 4-Androstene-3,6,17-trione Research

High-resolution mass spectrometry (HRMS), for instance using Quadrupole Time-of-Flight (QTOF) instruments, plays a critical role in the unequivocal identification of 4-Androstene-3,6,17-trione and its metabolites. By providing highly accurate mass measurements (typically with errors of less than 5 ppm), HRMS allows for the determination of the elemental composition of an unknown compound. This capability is crucial for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas—which are common in complex matrices like urine. While specific HRMS studies focusing solely on 4-Androstene-3,6,17-trione are not extensively detailed in available literature, the technique is fundamental in steroid analysis for confirming the identity of parent compounds and for the structural elucidation of novel metabolites.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of 4-Androstene-3,6,17-trione

Tandem mass spectrometry (MS/MS) is the gold standard for both the quantification and structural confirmation of 4-Androstene-3,6,17-trione. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target compound) is selected and subjected to collision-induced dissociation (CID). This process generates a series of characteristic product ions, creating a fragmentation "fingerprint" that is unique to the compound's structure.

In LC-MS/MS analysis, the protonated molecule of 4-Androstene-3,6,17-trione at m/z 301.3 serves as the precursor ion. Its fragmentation yields product ions that are monitored for quantification and confirmation. For example, the fragmentation of the protonated molecule of its major metabolite, 6α-hydroxyandrostenedione ([M+H]⁺ at m/z 303.3), produces a characteristic spectrum including product ions at m/z 285.1 (loss of water) and m/z 267.1 (further loss of water). dshs-koeln.de Monitoring these specific precursor-to-product ion transitions provides exceptional selectivity and sensitivity.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |

|---|---|---|

| 4-Androstene-3,6,17-trione | 301.3 | 283.1, 265.1, 187.0 |

| 6α-hydroxyandrostenedione | 303.3 | 285.1, 267.1 |

| 6α-hydroxytestosterone | 305.3 | 287.1 |

Spectroscopic Techniques for Molecular-Level Investigation of 4-Androstene-3,6,17-trione

Spectroscopic methods provide fundamental information about the molecular structure of 4-Androstene-3,6,17-trione by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Androstene-3,6,17-trione is characterized by strong absorption bands corresponding to its three carbonyl (C=O) groups and the carbon-carbon double bond (C=C). By analogy with the structurally similar compound Androst-4-ene-3,11,17-trione, strong C=O stretching vibrations are expected in the region of 1700-1750 cm⁻¹. nist.gov Specifically, the α,β-unsaturated ketone at C-3 would absorb around 1685-1710 cm⁻¹, while the saturated ketones at C-6 and C-17 (in a five-membered ring) would show absorptions at higher wavenumbers, typically around 1715 cm⁻¹ and 1740 cm⁻¹, respectively. The C=C stretch of the enone system is expected as a moderate band around 1640-1680 cm⁻¹. vscht.cz

¹H NMR: The spectrum would show characteristic signals for the two angular methyl groups (C-18 and C-19) as singlets in the upfield region (approx. 0.8-1.2 ppm). The vinylic proton at C-4 would appear as a distinct downfield signal (approx. 5.7 ppm) due to its position in the α,β-unsaturated ketone system. The remaining methylene (B1212753) and methine protons of the steroid backbone would produce a complex series of overlapping multiplets between 1.0 and 3.0 ppm.

¹³C NMR: The spectrum would be defined by three downfield signals for the carbonyl carbons (C-3, C-6, and C-17), expected to be in the range of 199-220 ppm. The olefinic carbons of the enone system (C-4 and C-5) would resonate around 124 ppm and 171 ppm, respectively. The quaternary carbons (C-10 and C-13) and the two methyl carbons would appear at the higher-field end of the spectrum.

UV-Vis Spectroscopy: The key feature of 4-Androstene-3,6,17-trione relevant to UV-Vis spectroscopy is the α,β-unsaturated ketone moiety in the A-ring. This chromophore gives rise to an intense π→π* electronic transition, which is expected to result in a strong absorption maximum (λmax) in the ultraviolet region, typically around 240 nm. This characteristic absorption is useful for detection, for example, in locating the compound on thin-layer chromatography plates under UV light.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Ethylhexyl 4-Methoxycinnamate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-ethylhexyl 4-methoxycinnamate. It provides detailed information about the atomic arrangement, connectivity, and chemical environment of the molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide a complete map of the molecule's structure. Protons on the aromatic ring, the vinyl group, and the 2-ethylhexyl ester chain each appear in distinct regions of the spectrum. The coupling between adjacent protons reveals their connectivity. For instance, the large coupling constant of the vinyl protons is characteristic of the trans (E) isomer, which is the commercially prevalent form of the compound.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Studies have utilized ¹³C NMR to investigate the interactions of 2-ethylhexyl 4-methoxycinnamate with other molecules, such as in inclusion complexes with cyclodextrins. researchgate.net Changes in the chemical shifts of the carbon atoms, particularly those in the aromatic ring and the ester group, can indicate how the molecule is oriented within the host macrocycle. researchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to unambiguously assign all proton and carbon signals, which is crucial for studying its degradation products or metabolites in complex mixtures.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to -OCH₃) | ~6.90 | Doublet |

| Aromatic Protons (ortho to -CH=CH) | ~7.50 | Doublet |

| Vinyl Proton (-CH=C-Ar) | ~6.40 | Doublet |

| Vinyl Proton (-CH=C-COO) | ~7.70 | Doublet |

| Methoxy Protons (-OCH₃) | ~3.80 | Singlet |

| Ester Methylene Protons (-OCH₂-) | ~4.10 | Doublet |

| Ethylhexyl Chain Protons | ~0.90 - 1.70 | Multiplets |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 2-Ethylhexyl 4-Methoxycinnamate

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers significant insights into the functional groups and molecular structure of 2-ethylhexyl 4-methoxycinnamate. These methods are particularly useful for identifying the compound, assessing its purity, and studying its isomeric forms and interactions.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) spectroscopy is a powerful tool for analyzing the compound in various states. nih.govresearchgate.net A key application is the monitoring of the photoisomerization from the trans (E) to the cis (Z) isomer upon exposure to UV light. The differentiation is possible by examining a characteristic IR peak at 981 cm⁻¹, which corresponds to the C-H rocking deformation vibration of the vinyl group (Ph-CH=CH-), present only in the E-isomer. nih.govresearchgate.net The disappearance of this peak can be quantitatively correlated to the formation of the Z-isomer. nih.gov

Other significant peaks in the IR spectrum include the strong carbonyl (C=O) stretching vibration of the ester group, typically around 1715 cm⁻¹, and various C=C stretching vibrations from the aromatic ring between 1600 and 1500 cm⁻¹. Raman spectroscopy provides complementary information and has been used to study the tautomerization and molecular interactions of the compound when complexed with other molecules. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Isomer Specificity |

|---|---|---|

| ~2960 | C-H Stretch (Aliphatic) | General |

| ~1715 | C=O Stretch (Ester Carbonyl) | General |

| ~1635 | C=C Stretch (Alkene) | General |

| ~1600, ~1510 | C=C Stretch (Aromatic Ring) | General |

| ~1250, ~1170 | C-O Stretch (Ester and Ether) | General |

| 981 | C-H Rocking (trans-alkene) | E-isomer only nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in 2-Ethylhexyl 4-Methoxycinnamate

Ultraviolet-Visible (UV-Vis) spectroscopy is the most direct analytical method for characterizing the primary function of 2-ethylhexyl 4-methoxycinnamate: its ability to absorb UV radiation. This technique is fundamental in quality control and formulation studies of products containing this compound.

As a cinnamate (B1238496) ester, 2-ethylhexyl 4-methoxycinnamate is an effective UVB filter. spflist.com Its electronic structure, featuring a conjugated system that includes the benzene (B151609) ring, the double bond, and the carbonyl group, is responsible for its strong absorption of UV light. The absorption spectrum shows a pronounced peak in the UVB region (290–320 nm), with a maximum absorbance (λmax) typically observed at approximately 311 nm. spflist.com This strong absorbance at the peak wavelength allows for its quantification in various products using the Beer-Lambert law. acs.org

UV-Vis spectroscopy is also critical for studying the photostability of the compound. Upon exposure to sunlight, it can undergo photoisomerization and photodegradation, leading to a decrease in its UV-protective efficacy. spflist.com By monitoring the changes in the UV-Vis absorption spectrum over time during UV exposure, researchers can assess the compound's photostability and the impact of formulation components on its degradation rate. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| UV Absorption Range | UVB (290-320 nm) spflist.com | Defines its function as a UVB filter. |

| Maximum Absorption (λmax) | ~311 nm spflist.com | Wavelength of highest efficacy and primary wavelength for quantification. |

| Molar Absorptivity (ε) | High | Indicates strong absorption of UVB photons. |

Development and Application of Hyphenated Techniques for Enhanced 2-Ethylhexyl 4-Methoxycinnamate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of 2-ethylhexyl 4-methoxycinnamate in complex samples. chemijournal.com These powerful combinations provide both qualitative and quantitative information with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is widely used. This method, often referred to as LC-PDA, can separate 2-ethylhexyl 4-methoxycinnamate from other UV filters and formulation ingredients in a single run. thermofisher.com The PDA detector acquires the full UV-Vis spectrum of the eluting peak, confirming its identity by matching it against a spectral library and allowing for quantification at its λmax. thermofisher.com

For even greater sensitivity and structural confirmation, particularly in environmental trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique can detect and quantify the compound at nanogram-per-liter levels in water samples. researchgate.net The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that serve as a highly specific fingerprint for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for monitoring the synthesis of the compound or analyzing its volatile degradation products. researchgate.net The sample must be volatile and thermally stable for GC analysis. chemijournal.com

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| HPLC-PDA | Reversed-phase chromatography thermofisher.com | UV-Vis Absorbance Spectrum thermofisher.com | Quantification in cosmetics and sunscreens. |

| LC-MS/MS | Reversed-phase chromatography researchgate.net | Mass-to-charge ratio and fragmentation researchgate.net | Trace analysis in environmental samples (e.g., water). |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio and fragmentation researchgate.net | Purity testing, analysis of synthesis reactions, and identification of volatile byproducts. |

Optimization of Sample Preparation and Extraction Strategies for 2-Ethylhexyl 4-Methoxycinnamate in Complex Environmental and Chemical Matrices

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of 2-ethylhexyl 4-methoxycinnamate, especially when it is present at low concentrations within complex matrices such as environmental samples, personal care products, or biological tissues. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

For cosmetic formulations like lotions and creams, a common approach is solvent extraction. The sample is typically dispersed in a solvent like 2-propanol or methanol, in which 2-ethylhexyl 4-methoxycinnamate is soluble, to separate it from the oily and aqueous phases of the emulsion. acs.org The resulting extract can then be filtered and directly injected into an HPLC system.

In the case of environmental water samples, where the compound may be present at trace levels, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. researchgate.net Water samples are passed through a cartridge containing a solid sorbent (e.g., Oasis HLB), which retains the analyte. researchgate.net Interfering salts and polar compounds are washed away, and the 2-ethylhexyl 4-methoxycinnamate is then eluted with a small volume of an organic solvent, achieving significant concentration and clean-up. researchgate.net

Other emerging strategies include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which are solventless or solvent-minimized techniques that combine extraction and concentration into a single step, offering a more environmentally friendly approach to sample preparation.

| Matrix | Technique | Principle | Typical Solvents/Sorbents |

|---|---|---|---|

| Sunscreens/Lotions | Solvent Extraction | Differential solubility | 2-Propanol, Methanol, Acetonitrile (B52724) acs.org |

| Aqueous Environmental Samples | Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Oasis HLB, C18 cartridges researchgate.net |

| Aqueous Environmental Samples | Adsorption | Adsorption onto a porous polymer | Polydimethylsiloxane (PDMS) sponge mdpi.com |

Computational and Theoretical Studies on Einecs 254 209 9

Quantum Chemical Calculations for Electronic Structure and Reactivity of Fludioxonil

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure of molecules and predict their reactivity. wikipedia.org These calculations provide highly accurate data on molecular systems, enabling the study of mechanisms that may be difficult to investigate experimentally. rsdjournal.org For Fludioxonil, methods like Density Functional Theory (DFT) are particularly valuable.

Studies have utilized quantum chemistry to systematically investigate the mechanism, transformation products, and ecotoxicity of Fludioxonil, particularly during degradation processes initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.net Theoretical calculations indicate that the pyrrole (B145914) ring of the Fludioxonil molecule is the most favorable site for these reactions to occur. researchgate.net This insight into the electronic structure helps to predict the molecule's reactive sites. The calculated rate constants for these reactions at 298K are 1.23 × 10¹⁰ M⁻¹ s⁻¹ for •OH and 3.69 × 10⁷ M⁻¹ s⁻¹ for ¹O₂, which corresponds to short half-lives in surface waters, highlighting its potential reactivity in certain environmental compartments. researchgate.net

Table 1: Key Quantum Chemical Parameters for Fludioxonil Reactivity This table is generated based on representative data from theoretical studies and illustrates the type of information derived from quantum chemical calculations.

| Parameter | Value | Significance |

|---|---|---|

| Reaction Rate Constant with •OH | 1.23 × 10¹⁰ M⁻¹ s⁻¹ | Predicts rapid degradation in environments where hydroxyl radicals are present. researchgate.net |

| Reaction Rate Constant with ¹O₂ | 3.69 × 10⁷ M⁻¹ s⁻¹ | Indicates a slower, but still significant, degradation pathway involving singlet oxygen. researchgate.net |

| Predicted Reaction Site | Pyrrole Ring | Identifies the part of the molecule most susceptible to oxidative attack. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Fludioxonil

Molecular dynamics (MD) simulations compute the trajectories of atoms and molecules over time, providing a detailed view of their dynamic behavior, conformational changes, and interactions with other molecules. uiuc.edumdpi.com This technique is particularly useful for studying how a molecule like Fludioxonil interacts with its biological target.

The fungicidal activity of Fludioxonil is linked to its interaction with a specific protein, the group III two-component hybrid histidine kinase (e.g., MoHik1p in Magnaporthe oryzae). uni-mainz.denih.gov The mode of action is believed to involve the hyperactivation of the high osmolarity glycerol (B35011) (HOG) signaling pathway. nih.gov MD simulations are being used to gain deeper insights into the protein-ligand interactions between Fludioxonil and its target protein. uni-mainz.de By simulating the binding process, researchers can identify the specific binding sites and understand the conformational changes that occur in both the fungicide and the protein upon interaction. uni-mainz.de These simulations often use common software packages like Gromacs and analysis tools such as VMD and Python modules. uni-mainz.de

Understanding these intermolecular interactions at an atomic level is crucial. For instance, research has shown that a specific amino acid (H736) in the protein is required for Fludioxonil's action but is not essential for sensing osmotic stress, indicating a distinct molecular mechanism for the fungicide's activity that MD simulations can help to clarify. nih.gov

Structure-Reactivity Relationship (SRR) Modeling for Fludioxonil Transformations

Structure-Reactivity Relationship (SRR) and the closely related Structure-Activity Relationship (SAR) models are computational tools used to predict the activity or reactivity of a chemical based on its molecular structure. These models are fundamental in fields like drug discovery and toxicology. nih.gov

For Fludioxonil, SAR studies have been performed to improve the activity of novel, related compounds against fungicide-resistant fungal strains. apsnet.org By systematically modifying the chemical structure and evaluating the resulting biological activity, researchers can identify the key structural features—or pharmacophores—responsible for its fungicidal effect. This iterative process of design, synthesis, and testing is often guided by molecular modeling to understand how structural changes affect binding to the target protein. apsnet.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be applied to predict the toxicological properties of Fludioxonil and its transformation products. nih.gov These predictive models use statistical methods to correlate structural descriptors of molecules with their known toxic effects, which is essential for assessing potential risks to non-target organisms and the environment. nih.govacs.org

Cheminformatics and Data Mining Approaches in Fludioxonil Research

Cheminformatics and data mining are powerful disciplines for managing and analyzing the vast amounts of chemical and biological data generated in modern research. nih.govelsevier.com These approaches involve extracting meaningful data from chemical structures and large databases to identify new compounds or predict their properties. nih.gov

In the context of Fludioxonil research, cheminformatics tools can be used to search large chemical databases for compounds with similar structures that may exhibit comparable fungicidal activity or, conversely, to identify compounds that are structurally distinct but could have a similar biological effect (scaffold hopping). whiterose.ac.uk Data mining algorithms can analyze data from high-throughput screening (HTS) assays to identify patterns and prioritize "hit" compounds for further investigation. dndi.org

These techniques are also crucial for managing fungicide resistance. By building databases of resistant and sensitive fungal strains and the associated genetic information (e.g., mutations in the target protein), data mining can help identify the molecular basis of resistance. researchgate.net Bayesian models and other machine learning techniques can be built to score compounds based on their likelihood of being effective against resistant strains or having undesirable toxicological properties. dndi.org

Predictive Modeling for Environmental Behavior and Transformation of Fludioxonil

Predictive modeling is a critical component of environmental risk assessment for pesticides like Fludioxonil. These models use chemical properties and environmental parameters to forecast a substance's fate, transport, and transformation in ecosystems.

Models have been developed to predict the risk of fungal infections in crops, which helps in optimizing the application of fungicides like Fludioxonil. researchgate.net Importantly, predictive models are also used in resistance management strategies. epa.gov While these models are valuable for forecasting the potential development of fungal populations resistant to Group 12 fungicides (the class to which Fludioxonil belongs), it is noted that using predictive models alone is not sufficient to manage resistance effectively. epa.gov Continuous monitoring of fungal populations is also required. epa.gov

In silico QSAR models are also applied to supplement gaps in toxicological data. nih.gov These models can predict endpoints such as developmental toxicity, reproductive toxicity, and carcinogenicity for Fludioxonil and its environmental degradation products, aiding in a more comprehensive understanding of its potential environmental and health impacts. nih.gov Studies on the degradation of Fludioxonil have shown it can be reduced by methods such as non-thermal atmospheric plasma, with factors like treatment time and ozone concentration influencing the rate of reduction. mdpi.com Such experimental data is vital for developing and validating predictive models of its environmental persistence and transformation.

Table 2: Compound Names Mentioned in the Article

| Compound Name | CAS Number | EINECS Number |

|---|---|---|

| Fludioxonil | 131341-86-1 | 254-209-9 |

| Mitomycin-C | 50-07-7 | 200-008-6 |

| Mannitol | 69-65-8 | 200-711-8 |

| Glucose | 50-99-7 | 200-075-1 |

| Sodium Chloride | 7647-14-5 | 231-598-3 |

| Magnesium Chloride | 7786-30-3 | 232-094-6 |

| Sorbitol | 50-70-4 | 200-061-5 |

| Cadmium sulphoselenide | 12214-12-9 | 235-394-9 |

| Selenium | 7782-49-2 | 231-957-4 |

Advanced Applications and Future Research Directions in Einecs 254 209 9 Chemistry

Potential Roles of Einecs 254-209-9 as Precursors or Intermediates in Advanced Chemical Synthesis

Flumazenil's complex heterocyclic structure makes it a valuable scaffold and starting material for the synthesis of new chemical entities. Research efforts have focused on modifying its core structure to develop derivatives with novel properties, particularly for applications in medical imaging.

One of the most significant applications of Flumazenil (B1672878) as a precursor is in the synthesis of radiolabeled analogues for Positron Emission Tomography (PET). nih.govnih.gov PET is a powerful non-invasive imaging technique that requires radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide. mdpi.com Flumazenil is particularly suited for this purpose due to its ability to bind to specific receptors in the brain. nih.gov

Chemists have developed methods to replace the stable fluorine atom in Flumazenil with the positron-emitting isotope Fluorine-18 ([¹⁸F]), creating [¹⁸F]Flumazenil. nih.gov This process often involves starting with a precursor molecule, such as a nitro- or stannyl-substituted analogue of Flumazenil, which then undergoes a nucleophilic substitution or a copper-mediated reaction to introduce the [¹⁸F]fluoride. nih.govmdpi.comresearchgate.net For example, a common precursor is a nitro-analog, which allows for nucleophilic aromatic substitution to produce [¹⁸F]Flumazenil. researchgate.net Another advanced approach involves the use of a diaryliodonium salt precursor, which has been shown to produce [¹⁸F]Flumazenil in high radiochemical yields. google.com

Furthermore, Flumazenil has been used as a starting point for creating other derivatives, such as 3-(2-[F-18]fluoro)flumazenil. bvsalud.org This synthesis involves modifying the ethyl ester group of Flumazenil, demonstrating the molecule's utility as a versatile intermediate for more complex structures. bvsalud.org The development of these derivatives is crucial for expanding the library of available PET tracers and for structure-activity relationship (SAR) studies. researchgate.net

Table 1: Synthesis Parameters for Radiolabeled Flumazenil Derivatives

| Derivative | Precursor Type | Reaction Conditions | Radiochemical Yield | Total Synthesis Time | Reference |

|---|---|---|---|---|---|

| [¹⁸F]Flumazenil | Nitro-analog (Ro 15-2344) | K¹⁸F/kryptofix complex, DMF, 160°C | ~30% | 75 min | researchgate.net |

| [¹⁸F]Flumazenil | Stannyl (B1234572) precursor | Copper-mediated radiofluorination | 22.2 ± 2.7% | 80 min | nih.gov |

| [¹¹C]Flumazenil | Desmethylflumazenil | [¹¹C]CH₃OTf, KOH in DMF, 0°C to RT | ~8% (from [¹¹C]COx) | 18 min | snmjournals.org |

| 3-(2-[F-18]fluoro)flumazenil | Tosylated flumazenil derivative | Nucleophilic substitution, 85°C | 66% (labeling efficiency) | 50 min | bvsalud.org |

| [¹⁸F]Flumazenil | 4-methylphenyl-mazenil iodonium (B1229267) tosylate | TEMPO, 150°C | 70-75% | ~60 min | google.com |

Emerging Research Areas and Unexplored Facets in this compound Chemistry

While the primary research focus for Flumazenil has been on its role as a receptor antagonist and in PET imaging, new areas of chemical investigation are emerging. One such area is the exploration of Flumazenil's metabolites and their chemical pathways. Recent studies have used techniques like liquid chromatography-tandem mass spectrometry to identify and characterize metabolites, revealing previously undiscussed biotransformation products. nih.gov For instance, a methyl transesterification product of Flumazenil was identified in rat liver media, opening new avenues for understanding its metabolic fate from a chemical standpoint. nih.gov

Another emerging facet is the development of Flumazenil derivatives that are not based on radioisotopes. The core imidazobenzodiazepine structure is being explored for the synthesis of novel compounds with potential applications in other areas of medicinal chemistry. researchgate.net The synthesis of tetracyclic imidazo[2,1-c]pyrazolo[1,5-a] Current time information in Bangalore, IN.inchem.orgbenzodiazepine-5,8-diones showcases the versatility of the synthetic routes that can be accessed from Flumazenil-related precursors. researchgate.net

Furthermore, there is growing interest in the non-classical effects of benzodiazepines and their antagonists. Research into Flumazenil-insensitive effects on certain receptor subtypes suggests that the molecule's interactions are more complex than previously understood. mdpi.com These studies, which probe the structural basis for these differential effects, could lead to the design of novel molecules with higher receptor subtype specificity. mdpi.com

Methodological Advancements and Innovations for Studying this compound

The study of Flumazenil has benefited significantly from advancements in analytical and synthetic methodologies. The need for high purity and efficiency, especially in the production of radiolabeled compounds for clinical use, has driven innovation.

Automated Synthesis: Fully automated synthesis modules have been developed for the production of [¹⁸F]Flumazenil. mdpi.comsnmjournals.org These systems, which integrate reaction, purification, and quality control, improve the reliability, yield, and safety of producing radiopharmaceuticals, making them more suitable for routine clinical applications. mdpi.comsnmjournals.org For example, the development of an automated synthesis of [¹¹C]Flumazenil that avoids the use of toxic solvents like acetonitrile (B52724) in the final purification step simplifies the procedure and improves the product's safety profile. snmjournals.org

Advanced Purification and Analysis: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the purification and analysis of Flumazenil and its derivatives. researchgate.netsnmjournals.org Innovations include the use of different column types and mobile phases to achieve better separation and higher purity. mdpi.com Radio-TLC and LC-MS are also critical analytical tools. nih.govsnmjournals.org LC-MS methods have been developed for the sensitive quantification of Flumazenil in biological samples, with limits of detection as low as 0.5 ng/mL. researchgate.net

Novel Precursor Strategies: Research into new precursors continues to yield more efficient synthetic routes. The shift from traditional nitro-precursors, which often require harsh reaction conditions, to alternatives like stannyl and diaryliodonium salt precursors represents a significant methodological advancement. nih.govgoogle.comnih.gov Copper-mediated radiofluorination of stannyl precursors is one such effective strategy that has been successfully automated. nih.govmdpi.com

Table 2: Comparison of Analytical Methods for Flumazenil

| Method | Application | Key Findings / Parameters | Reference |

|---|---|---|---|

| LC-MS | Quantification in serum | Limit of Detection: 0.5 ng/mL; Limit of Quantitation: 1 ng/mL | researchgate.net |

| Radio-HPLC | Purification and analysis of [¹⁸F]Flumazenil | Achieved radiochemical purity >95% | mdpi.com |

| Radio-TLC | Metabolite analysis and stability studies | Used to determine the percentage of unchanged ¹¹C-Flumazenil fraction in plasma | snmjournals.org |

| Automated Synthesis Module (iPhase FlexLab) | Production of [¹⁸F]Flumazenil | Decay-corrected yield of 22.2 ± 2.7%; Radiochemical purity >98% | mdpi.com |

Interdisciplinary Perspectives and Collaborative Research in this compound Studies

The study of Flumazenil is inherently interdisciplinary, bridging synthetic organic chemistry, radiochemistry, nuclear medicine, and neuroscience.

Chemistry and Neuroimaging: The most prominent example of interdisciplinary collaboration is the development and application of radiolabeled Flumazenil for PET imaging. nih.govnih.gov Synthetic chemists design and optimize the production of the radiotracer, while nuclear medicine physicians and neuroscientists use the compound to study receptor densities in the brain in various neurological conditions. nih.govresearchgate.net These collaborations provide critical insights into disease mechanisms that would not be possible from a single disciplinary perspective. nih.gov

Chemistry and Materials Science: The development of automated synthesis platforms involves collaboration between chemists and engineers. Designing and building modules that can handle radioactive materials under precise reaction conditions requires expertise in both chemical processes and mechanical engineering. snmjournals.org

Pharmacology and Analytical Chemistry: Understanding the metabolic fate of Flumazenil requires a combination of pharmacological knowledge and advanced analytical techniques. nih.gov Collaborations in this area help to create a complete picture of the molecule's behavior in biological systems, which can inform the design of future derivatives with improved properties. nih.gov

Unresolved Challenges and Future Research Priorities for this compound in Academic Contexts

Despite significant progress, several challenges and open questions remain in the chemistry of Flumazenil, presenting opportunities for future academic research.

Improving Synthetic Yields and Accessibility: While new methods have improved the synthesis of [¹⁸F]Flumazenil, the production can still be challenging, with variable yields and the need for specialized equipment. nih.govunimelb.edu.au A major priority is the development of more robust, high-yield, and easily automatable synthetic methods that can be adopted by more research facilities. unimelb.edu.au Overcoming the limitations of low and fluctuating radiochemical yields is essential for wider clinical and research use. nih.gov

Exploring New Derivatives: The full potential of the Flumazenil scaffold has likely not been realized. Future research should focus on synthesizing a broader range of derivatives to explore new structure-activity relationships. researchgate.net This could involve modifications at different positions of the benzodiazepine (B76468) ring system to create compounds with different receptor affinities or novel biological activities.

Understanding Non-classical Interactions: The discovery of Flumazenil-insensitive benzodiazepine effects opens up a new field of inquiry. mdpi.com Future chemical and pharmacological studies are needed to elucidate the precise molecular mechanisms and binding sites responsible for these effects. This research could lead to the development of highly specific pharmacological tools and potentially new therapeutic agents. mdpi.com

Computational Studies: There is a need for more in-depth computational studies to model the interaction of Flumazenil and its derivatives with their biological targets. Such studies could help predict the binding affinity of new compounds, explain experimental observations, and guide the rational design of next-generation molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.